1-Cyclopropyl-3,5-dimethyl-1H-pyrazol-4-amine
Description
1-Cyclopropyl-3,5-dimethyl-1H-pyrazol-4-amine is a pyrazole derivative featuring a cyclopropyl substituent at the 1-position, methyl groups at the 3- and 5-positions, and an amine group at the 4-position. This compound has been explored for applications in coordination chemistry and materials science, particularly in the synthesis of metal-organic frameworks (MOFs) and catalysts .
Properties
IUPAC Name |
1-cyclopropyl-3,5-dimethylpyrazol-4-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13N3/c1-5-8(9)6(2)11(10-5)7-3-4-7/h7H,3-4,9H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMJYNYPVNDXMSR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C2CC2)C)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
151.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-Cyclopropyl-3,5-dimethyl-1H-pyrazol-4-amine can be achieved through several routes:
Conventional Synthesis: One common method involves the condensation of substituted aromatic aldehydes with tosylhydrazine, followed by cycloaddition with terminal alkynes. This method is versatile and can tolerate various functional groups.
Palladium-Catalyzed Coupling: Another approach is the palladium-catalyzed four-component coupling of a terminal alkyne, hydrazine, carbon monoxide, and an aryl iodide. This method is efficient and can be performed under ambient pressure.
Chemical Reactions Analysis
1-Cyclopropyl-3,5-dimethyl-1H-pyrazol-4-amine undergoes various chemical reactions:
Cyclocondensation: It can react with ethyl acetoacetate to form tetrahydropyrazolopyridine derivatives.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, often using reagents like hydrogen peroxide or sodium borohydride.
Substitution Reactions: It can undergo substitution reactions with halogens or other nucleophiles, forming various substituted pyrazole derivatives.
Scientific Research Applications
1-Cyclopropyl-3,5-dimethyl-1H-pyrazol-4-amine has a wide range of applications in scientific research:
Chemistry: It serves as a versatile building block in the synthesis of complex organic molecules.
Biology: The compound is used in the study of enzyme inhibitors and as a ligand in biochemical assays.
Medicine: It has potential therapeutic applications, including antimalarial and antileishmanial activities.
Mechanism of Action
Comparison with Similar Compounds
Substituent Variations and Steric Effects
The pyrazole core allows for diverse substitution patterns, which significantly influence steric hindrance, electronic properties, and stability:
Key Observations :
- Cyclopropyl vs. Cyclohexyl : The cyclopropyl group’s smaller size and ring strain may increase reactivity in catalytic applications, while the cyclohexyl group’s bulkiness enhances thermal stability .
- Aromatic vs. Aliphatic Substituents : Benzyl or chlorophenyl groups (e.g., 1-[(4-chlorophenyl)methyl]-3,5-dimethyl-1H-pyrazol-4-amine) improve structural rigidity in MOFs but may reduce solubility .
Research Findings and Data Tables
Table 1: Comparative Physicochemical Properties
Biological Activity
1-Cyclopropyl-3,5-dimethyl-1H-pyrazol-4-amine is a compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article provides an overview of the compound's biological activity, including its synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound has the molecular formula and a molecular weight of 151.21 g/mol. Its structure includes a cyclopropyl group attached to a pyrazole ring, which is further substituted with two methyl groups at the 3 and 5 positions and an amino group at the 4 position. This configuration enhances its steric properties and may significantly influence its biological interactions.
Synthesis Methods
Various synthetic routes have been developed for producing this compound. These methods often involve multistep processes that can yield different derivatives with varying biological activities. The synthesis typically includes the formation of the pyrazole ring followed by the introduction of the cyclopropyl and methyl substituents.
Preliminary studies suggest that this compound may interact with specific enzymes or receptors involved in inflammatory pathways. Understanding these interactions is crucial for elucidating its therapeutic potential. The compound may act as an enzyme inhibitor or receptor modulator, influencing various physiological processes.
Antimicrobial Properties
Research indicates that derivatives of pyrazole compounds exhibit significant antimicrobial activity. For instance, related compounds such as 3-cyclopropyl-1H-pyrazol-5-amines have been screened against various bacterial strains, demonstrating potent antibacterial effects against Gram-positive and Gram-negative bacteria . The structure-activity relationship (SAR) studies suggest that modifications to the pyrazole core can enhance antimicrobial efficacy.
Antifungal Activity
In addition to antibacterial properties, certain derivatives have shown antifungal activity against mycotoxic strains such as Fusarium verticillioides and Aspergillus species. These findings highlight the potential of pyrazole derivatives in treating fungal infections .
Case Study 1: Antibacterial Screening
A study conducted on a series of substituted 1-(4-methoxybenzyl)-3-cyclopropyl-1H-pyrazol-5-amines revealed that specific derivatives exhibited strong antibacterial activity against standard strains like Staphylococcus aureus and Escherichia coli. Compounds 9d, 9g, and 9h were particularly noted for their effectiveness compared to streptomycin as a positive control .
Case Study 2: Enzyme Inhibition
Another investigation focused on the enzyme inhibitory potential of pyrazole compounds. It was found that certain derivatives could inhibit key enzymes involved in inflammatory responses, suggesting their utility in developing anti-inflammatory drugs.
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, it is beneficial to compare it with structurally similar compounds:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 3,5-Dimethylpyrazole | Pyrazole ring with two methyl groups | Simpler structure without cyclopropyl group |
| Cyclopropylamine | Cyclopropyl group attached to an amine | Lacks the pyrazole structure |
| 4-Amino-3,5-dimethylpyrazole | Amino group at position 4 of the pyrazole | Does not have a cyclopropyl substituent |
| 1-Cyclobutyl-3,5-dimethyl-1H-pyrazol | Cyclobutyl instead of cyclopropyl | Different ring size affects reactivity |
The presence of the cyclopropyl group in this compound enhances its steric properties compared to similar compounds, which may influence its binding affinity and selectivity towards biological targets.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
